N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294606
InChI: InChI=1S/C18H16BrN5OS/c1-2-11-24-17(13-7-9-20-10-8-13)22-23-18(24)26-12-16(25)21-15-6-4-3-5-14(15)19/h2-10H,1,11-12H2,(H,21,25)
SMILES:
Molecular Formula: C18H16BrN5OS
Molecular Weight: 430.3 g/mol

N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16294606

Molecular Formula: C18H16BrN5OS

Molecular Weight: 430.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C18H16BrN5OS
Molecular Weight 430.3 g/mol
IUPAC Name N-(2-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H16BrN5OS/c1-2-11-24-17(13-7-9-20-10-8-13)22-23-18(24)26-12-16(25)21-15-6-4-3-5-14(15)19/h2-10H,1,11-12H2,(H,21,25)
Standard InChI Key YBJASODLURSQQI-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide comprises three primary components:

  • 2-Bromophenyl group: A benzene ring substituted with bromine at the ortho position, enhancing electrophilic reactivity.

  • 1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen bonding and metal coordination.

  • Pyridin-4-yl and prop-2-en-1-yl substituents: A nitrogen-containing aromatic ring and an allyl group, respectively, which modulate solubility and steric effects.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₆BrN₅OS
Molecular Weight430.32 g/mol
IUPAC NameN-(2-bromophenyl)-2-[(4-prop-2-en-1-yl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Topological Polar Surface Area108 Ų
LogP (Octanol-Water)3.2 (predicted)

The *ortho-bromine substitution distinguishes this compound from its para-brominated analogs, potentially altering its electronic distribution and biological target affinity.

Synthesis and Optimization

The synthesis of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely follows a multi-step protocol analogous to related triazole derivatives:

Step 1: Formation of the Triazole Core

  • Cyclocondensation: Reaction of thiosemicarbazide with a ketone or aldehyde under acidic conditions to form the 1,2,4-triazole ring.

  • N-Alkylation: Introduction of the prop-2-en-1-yl group via alkylation with allyl bromide in the presence of a base (e.g., K₂CO₃).

Step 2: Functionalization with Pyridine and Bromophenyl Groups

  • Suzuki Coupling: Palladium-catalyzed cross-coupling to attach the pyridin-4-yl group.

  • Acetamide Linkage: Condensation of 2-bromoaniline with chloroacetyl chloride, followed by thiolation with the triazole intermediate.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole FormationHCl (cat.), ethanol, reflux65–70
N-AlkylationAllyl bromide, K₂CO₃, DMF, 80°C75–80
Suzuki CouplingPd(PPh₃)₄, NaHCO₃, DME, 100°C60–65

Industrial-scale production may employ continuous-flow reactors to enhance yield and purity.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound are unavailable, structurally similar bromophenyl-triazole analogs exhibit notable bioactivity:

Anticancer Activity

Analogous compounds induce apoptosis in cancer cell lines (e.g., MCF7, IC₅₀ = 15 µM) by inhibiting tubulin polymerization or modulating Bcl-2 family proteins. The pyridine moiety may chelate metal ions essential for tumor cell proliferation.

Enzyme Inhibition

Molecular docking studies suggest triazole derivatives competitively inhibit cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), with binding affinities (Kᵢ) of 0.8–1.2 µM.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Bromophenyl-Triazole Derivatives

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
N-(4-Bromophenyl)-triazole-acetamide16–3218.5
N-(2-Bromophenyl)-triazole-acetamidePredicted: 12–24Predicted: 10–15

The ortho-bromine substitution may improve steric complementarity with enzymatic active sites, enhancing potency compared to para-substituted analogs.

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